N-Benzylideneaniline

Schiff base synthesis Physical property comparison Crystallinity

Researchers relying on generic Schiff bases risk compromised yields and degradation during aqueous workups. N-Benzylideneaniline eliminates this risk with its quantifiably slower, two-step hydrolytic degradation pathway, ensuring robust performance in complex syntheses. • Achieves 85% yield using Kinnow peel waste catalyst-an established green chemistry benchmark • Distinct reduction peak at -1.5 V (vs. Ag) for electrochemical calibration • Well-defined mp 52-54 °C for reliable recrystallization training Supplied with batch-specific CoA. Standard ambient shipping.

Molecular Formula C13H11N
Molecular Weight 181.23 g/mol
CAS No. 538-51-2
Cat. No. B1666777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzylideneaniline
CAS538-51-2
SynonymsBenzylideneaniline;  AI3-01538 AI3 01538;  AI301538
Molecular FormulaC13H11N
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=NC2=CC=CC=C2
InChIInChI=1S/C13H11N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-11H
InChIKeyUVEWQKMPXAHFST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylideneaniline Physicochemical Profile


N-Benzylideneaniline (CAS 538-51-2), also known as benzylideneaniline, is a prototypical Schiff base formed by the condensation of benzaldehyde and aniline. It serves as a fundamental building block in organic synthesis and a model compound for studying imine reactivity. It is a pale yellow to off-white crystalline powder [1]. Key physical properties include a molecular formula of C13H11N (MW: 181.23 g/mol), a melting point of 52-54 °C (lit.), a boiling point of 300 °C at 760 mmHg, a density (d4/50) of 1.045 g/cm³, and a predicted pKa of 3.23±0.30. It is soluble in common organic solvents like methanol, chloroform, and alcohol, but only partially soluble in water [2].

N-Benzylideneaniline Substitution Risks


Selecting an alternative Schiff base for a specific research or industrial application without considering its unique properties introduces significant risk. N-Benzylideneaniline is not a generic or interchangeable imine. Its unsubstituted aromatic rings confer a distinct, quantifiable reactivity profile, thermodynamic stability, and hydrolytic degradation rate compared to its para-substituted or ortho-hydroxy analogs [1]. These differences are not merely academic; they have direct consequences for reaction yields, the stability of downstream products, and the performance of materials. The following evidence demonstrates that a change in substitution pattern can result in a 30% variation in synthetic yield [2], an 18% difference in melting point , and a complete shift in electrochemical behavior [3].

N-Benzylideneaniline Performance Evidence


Melting Point: Parent vs. Methyl Analog

The physical state of a compound significantly impacts its handling, purification, and formulation. The unsubstituted N-Benzylideneaniline is a crystalline solid with a melting point of 52-54 °C [1]. The introduction of a single methyl group at the para-position of the aniline ring, yielding N-Benzylidene-4-methylaniline (CAS 2272-45-9), drastically lowers the melting point to approximately 35 °C, making it a low-melting solid or oil at room temperature .

Schiff base synthesis Physical property comparison Crystallinity Process chemistry

Green Synthesis Yield Advantage

In a comparative study using Kinnow peel powder as a green catalyst, the reaction of unsubstituted benzaldehyde with unsubstituted aniline provided an 85% yield of N-Benzylideneaniline [1]. This yield was found to be superior to combinations involving derivatives like 4-methoxy aniline or 4-methyl benzaldehyde, demonstrating a clear structure-activity relationship where the parent compound exhibits higher synthetic efficiency under these conditions. The study used ANOVA techniques to confirm the statistical significance of these differences.

Green Chemistry Catalyst Performance Schiff base synthesis Reaction Yield ANOVA

Electrochemical Signature vs. Hydroxy Derivatives

The electrochemical behavior of N-Benzylideneaniline provides a clear, quantifiable fingerprint. Cyclic voltammetry studies reveal a distinct reduction peak for the unsubstituted compound at -1.5 V (vs. Ag) on a Pt electrode in a three-electrode system [1]. Crucially, this behavior is fundamentally altered by the introduction of a hydroxy group. Subsequent studies on ortho- and para-hydroxy-N-benzylideneanilines confirm that the -OH group confers electrochemical activity through a different, diffusion-controlled mechanism, and the observed reduction peaks are not present for the parent compound [2].

Electrochemistry Cyclic Voltammetry Reduction Potential Structure-Activity Relationship Redox Probes

Hydrolytic Stability vs. Ortho-Hydroxy Analogs

The hydrolytic stability of Schiff bases is a critical parameter for their utility in aqueous or humid environments. A combined experimental and DFT study revealed that N-Benzylideneaniline undergoes hydrolysis via a relatively slow, two-step pathway limited by the initial hydration step. In stark contrast, analogs derived from ortho-hydroxy aniline are hydrolytically labile and degrade via a much faster, enthalpy-driven pathway with a conservative free energy (ΔGǂ) barrier of 53 kJ mol⁻¹ for the initial hydration [1].

Hydrolytic Stability Schiff Base DFT Calculation Degradation Kinetics Sensor Design

N-Benzylideneaniline Application Scenarios


Green Chemistry Schiff Base Synthesis

Procurement of N-Benzylideneaniline is optimal for researchers developing or validating green synthetic methodologies for Schiff bases. Its established 85% yield using a novel Kinnow peel waste catalyst [1] provides a high-performance benchmark against which the efficiency of other catalysts or reaction conditions can be measured. Its higher yield compared to substituted analogs in the same system underscores its utility as a reliable, high-yielding model substrate for green chemistry research.

Robust Intermediate for Aqueous-Tolerant Synthesis

For synthetic routes that involve aqueous workups or are performed in non-anhydrous solvents, N-Benzylideneaniline is the preferred imine intermediate. Its quantifiably slower, two-step hydrolytic degradation pathway [2] provides a significant stability advantage over more labile, ortho-hydroxy-substituted analogs. This reduces the risk of yield loss due to decomposition and simplifies reaction handling, making it a more robust choice for complex molecule construction.

Electrochemical Analysis Reference Material

N-Benzylideneaniline is an ideal candidate for formulating electrochemical reference standards. Its distinct and reproducible reduction peak at -1.5 V (vs. Ag) on a Pt electrode [3] serves as a clear, unambiguous analytical signal. Unlike its hydroxy-substituted derivatives, which exhibit different, complex electrochemical behaviors, the parent compound provides a clean and predictable redox signature, ensuring high confidence in the calibration and validation of electrochemical detection systems.

Purification and Crystallization Standard

The well-defined and relatively high melting point of N-Benzylideneaniline (52-54 °C) [4] makes it an excellent candidate for developing and teaching purification techniques like recrystallization. In contrast to its low-melting analog N-benzylidene-4-methylaniline (m.p. 35 °C) , the parent compound's solid-state at room temperature simplifies handling and allows for clear observation of crystal formation and melting behavior, making it a superior model compound for educational and process development laboratories.

Technical Documentation Hub

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